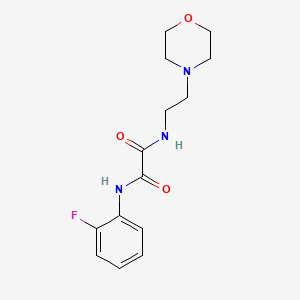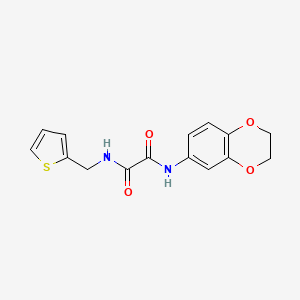![molecular formula C27H24N2O5S B2957496 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 442556-89-0](/img/structure/B2957496.png)
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide” is a chemical compound that has been studied for its potential antimicrobial properties . It is a type of 1-aminoanthracene-9,10-dione carboxamide .
Synthesis Analysis
The synthesis of this compound involves the coupling of a weakly reactive amine, 1-aminoanthracene-9,10-dione, and sterically hindered carboxylic acids using COMU as the coupling agent . This method is described as effective and straightforward .Molecular Structure Analysis
The molecular structure of this compound is characterized using advanced NMR and other spectral techniques . Unfortunately, the exact details of the molecular structure are not provided in the available resources.Chemical Reactions Analysis
The primary chemical reaction involved in the formation of this compound is the amidation of weak amines . This process involves the coupling of a weakly reactive amine with a sterically hindered acid .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of complex anthracene derivatives, including analogs and compounds with related structures, has been a subject of interest for researchers aiming to explore their potential applications. For instance, the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of the osteoarthritis drug rhein, demonstrates the utility of these compounds in drug synthesis and the exploration of their pharmacokinetic properties in animal models (Owton et al., 1995). Similarly, the preparation of 3,4-dihydroanthracen-1(2H)-ones presents a synthetic approach towards compounds like islandicin and digitopurpone, showcasing the versatility of anthracene derivatives in synthetic chemistry (Preston et al., 1983).
Medicinal Chemistry Applications
In medicinal chemistry, the structural modification of anthracene derivatives has led to the discovery of compounds with promising therapeutic potentials. The synthesis and evaluation of chlorinated tetracyclic compounds for their antidepressant effect in mice illustrate the potential of anthracene derivatives in developing new psychiatric medications (Karama et al., 2016). Furthermore, the theoretical investigation of antimalarial sulfonamides against COVID-19 through computational calculations and molecular docking studies highlights the adaptability of these compounds in addressing emerging health challenges (Fahim & Ismael, 2021).
Material Science and Polymer Chemistry
Anthracene derivatives also find applications in material science and polymer chemistry. The synthesis and properties of aromatic polyimides derived from 2,7-triptycenediamine demonstrate how anthracene-based diamines contribute to the development of materials with exceptional thermal stability and solubility properties (Akutsu et al., 1996). These materials are crucial for advanced technological applications, including electronics and aerospace.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5S/c1-17-7-4-5-16-29(17)35(33,34)19-14-12-18(13-15-19)27(32)28-23-11-6-10-22-24(23)26(31)21-9-3-2-8-20(21)25(22)30/h2-3,6,8-15,17H,4-5,7,16H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMAXOGCPMSNJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

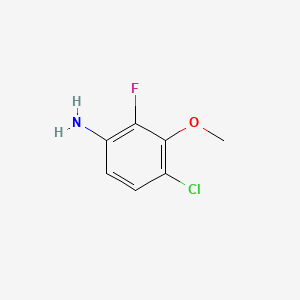
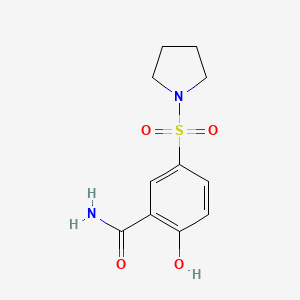
![4-(3,4-dichlorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2957415.png)
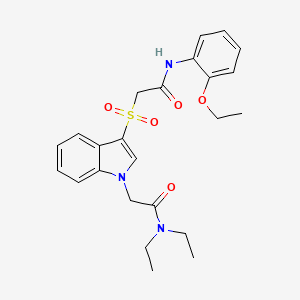
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-phenylacetamide](/img/structure/B2957422.png)
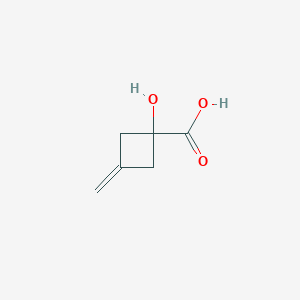
![N-benzyl-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2957426.png)
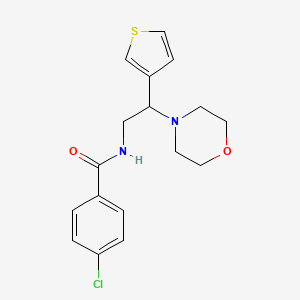
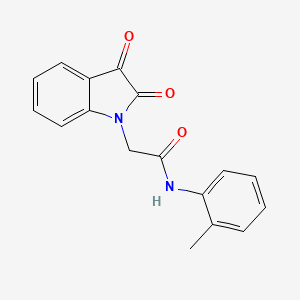
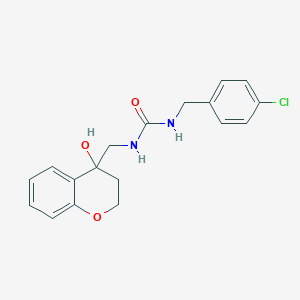

![2-Cyclopropyl-1-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B2957432.png)
